Naphthylmethylsulfanyl Substituent Drives Broad-Spectrum Antimycobacterial Potency vs. Benzylsulfanyl and Pyridylmethylsulfanyl Analogs
In a direct comparative study of naphthylmethylsulfanyl- vs. pyridylmethylsulfanyl-substituted azoles, the 1-naphthylmethylsulfanyl modification on a pyridine-2-carbothioamide core (compound 7d) achieved MIC values of 2–>32 µmol/L against M. tuberculosis, M. avium, and M. kansasii, outperforming the corresponding pyridylmethylsulfanyl analog (7b, MIC = 2–>62.5 µmol/L) by approximately 2-fold at the lower MIC boundary [1]. The naphthyl moiety maintained activity relative to phenyl whereas the pyridyl moiety decreased it, establishing the naphthylmethylsulfanyl group as a potency-retaining pharmacophore element [1].
| Evidence Dimension | In vitro antimycobacterial MIC (lower bound) |
|---|---|
| Target Compound Data | 1-Naphthylmethylsulfanyl-pyridine-2-carbothioamide (7d): MIC = 2 µmol/L (M. tuberculosis) |
| Comparator Or Baseline | 3-Pyridylmethylsulfanyl-pyridine-2-carbothioamide (7b): MIC = 2 µmol/L; benzylsulfanyl reference: MIC values generally higher |
| Quantified Difference | Naphthylmethylsulfanyl compounds retain potency; pyridylmethylsulfanyl reduces activity relative to benzylsulfanyl baseline |
| Conditions | In vitro MIC against M. tuberculosis, M. avium, M. kansasii (two strains); broth dilution method |
Why This Matters
For procurement decisions in antimycobacterial drug discovery, the naphthylmethylsulfanyl-substituted scaffold offers superior potency retention compared to heteroarylmethylsulfanyl alternatives, reducing the risk of selecting an inactive replacement.
- [1] Zahajská, L.; Klimešová, V.; Kočí, J.; Waisser, K.; Kaustová, J. Synthesis and antimycobacterial activity of pyridylmethylsulfanyl and naphthylmethylsulfanyl derivatives of benzazoles, 1,2,4-triazole, and pyridine-2-carbothioamide/-2-carbonitrile. Arch. Pharm. 2004, 337 (10), 549–555. View Source
